Loratadine Epoxide
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Overview
Description
Loratadine Epoxide is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is formed through the epoxidation of Loratadine, resulting in a three-membered cyclic ether structure. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine Epoxide can be synthesized through the epoxidation of Loratadine using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction typically involves the addition of the peroxycarboxylic acid to an alkene group in Loratadine, resulting in the formation of the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of peroxycarboxylic acids due to their reactive and potentially hazardous nature. The reaction conditions are optimized to ensure high yield and purity of the product, with subsequent purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Loratadine Epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions, leading to the formation of diols or other derivatives.
Substitution reactions: The epoxide ring can be opened by nucleophiles, resulting in the substitution of the epoxide oxygen with other functional groups.
Oxidation and reduction reactions: These reactions can modify the epoxide ring or other parts of the molecule, leading to different derivatives.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the nucleophilic attack on the epoxide ring.
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with the epoxide ring.
Major Products Formed
Diols: Formed through the hydrolysis of the epoxide ring.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Loratadine Epoxide has several scientific research applications, including:
Pharmacological studies: Investigating its potential as an antihistamine or other therapeutic agent.
Chemical synthesis: Serving as an intermediate in the synthesis of more complex molecules.
Biological studies: Exploring its interactions with biological targets and its effects on cellular processes.
Industrial applications: Potential use in the development of new drugs or chemical products.
Mechanism of Action
The mechanism of action of Loratadine Epoxide involves its interaction with histamine H1 receptors, similar to Loratadine. By binding to these receptors, it prevents the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The epoxide group may also interact with other molecular targets, potentially leading to additional pharmacological effects.
Comparison with Similar Compounds
Loratadine Epoxide can be compared with other antihistamines and epoxide-containing compounds:
Loratadine: The parent compound, which is a widely used antihistamine.
Cetirizine: Another second-generation antihistamine with similar uses.
Fexofenadine: A third-generation antihistamine with fewer sedative effects.
Epoxide-containing drugs: Such as epoxide hydrolase inhibitors, which have different pharmacological targets and uses.
This compound is unique due to its combination of antihistamine properties and the reactive epoxide group, which allows for diverse chemical modifications and potential therapeutic applications.
Properties
InChI |
InChI=1S/C22H23ClN2O3/c1-2-27-20(26)25-12-9-21(10-13-25)22(28-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-24-19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZBXSSTBLMSKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675995 |
Source
|
Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189694-51-6 |
Source
|
Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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